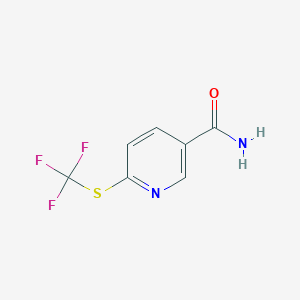

6-((Trifluoromethyl)thio)nicotinamide

Description

6-((Trifluoromethyl)thio)nicotinamide is a nicotinamide derivative featuring a trifluoromethylthio (-SCF₃) substituent at the 6-position of the pyridine ring. This compound belongs to a class of fluorinated heterocycles, which are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the trifluoromethylthio group, such as enhanced lipophilicity, metabolic stability, and bioavailability . The synthesis of this compound typically involves nucleophilic substitution or coupling reactions, as exemplified by the use of 6-chloronicotinic acid derivatives and trifluoromethylthiolation reagents under controlled conditions . Analytical characterization via HPLC, UPLC-MS, and NMR confirms its structural integrity and purity, with typical molecular ion peaks observed at m/z 464.1 [M+H]⁺ .

Properties

Molecular Formula |

C7H5F3N2OS |

|---|---|

Molecular Weight |

222.19 g/mol |

IUPAC Name |

6-(trifluoromethylsulfanyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C7H5F3N2OS/c8-7(9,10)14-5-2-1-4(3-12-5)6(11)13/h1-3H,(H2,11,13) |

InChI Key |

ATCLOSHZDIMBIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Steps in 6-Trifluoromethyl Nicotinic Acid Synthesis

| Step | Reactants/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Trifluoroacetic acid + vinyl ethyl ether + PCl5 | 4-ethyoxyl-1,1,1-trifluoro-3-butene-2-one | Addition-elimination reaction |

| 2 | Ethylenediamine + cyanoacetic acid + heat | 3-(diethylamino)acrylonitrile | Addition-elimination reaction |

| 3 | Step 1 product + Step 2 product + Stork alkylation | Fluoro-5-oxo-3-hexenenitrile derivative | Alkylation step |

| 4 | Step 3 product + ammonium acetate + DMSO | 6-trifluoromethyl nicotinonitrile | Cyclization |

| 5 | Step 4 product + H2SO4 + HCOOH + water reflux | 6-trifluoromethyl nicotinic acid | Cyanohydrolysis |

Once the 6-trifluoromethyl nicotinic acid or nitrile is obtained, the next step is the introduction of the trifluoromethylthio group (-SCF3) at the 6-position, typically via:

- Formation of 6-mercapto-nicotinamide derivatives by coupling 6-thio-nicotinic acid with amines such as 4-fluoroaniline using coupling reagents like 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ).

- S-alkylation of the mercapto group with trifluoromethylating agents or reagents that introduce the -SCF3 group, often under mild conditions to preserve the amide functionality.

- Oxidation or purification steps to isolate the pure 6-((trifluoromethyl)thio)nicotinamide.

A representative procedure involves stirring the mercapto-nicotinamide intermediate with trifluoromethylating reagents in dichloromethane at low temperature, followed by workup and chromatographic purification.

Reaction Conditions and Parameters

- Temperature: Reactions involving trifluoromethylation and coupling are typically conducted at low to moderate temperatures (0°C to room temperature) to control reactivity and selectivity.

- Solvents: Common solvents include dichloromethane, ethanol, dimethyl sulfoxide (DMSO), and ethyl acetate.

- Reaction Time: Stirring times vary from several hours to overnight depending on the step, with monitoring by thin-layer chromatography (TLC) or other analytical methods.

- Purification: Products are purified by recrystallization or silica gel column chromatography using solvent mixtures such as ethyl acetate/hexane.

Analytical Characterization

The final product and intermediates are characterized by:

- X-ray powder diffraction (XRD) for crystalline forms.

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- Mass spectrometry (MS) for molecular weight verification.

- Thin-layer chromatography (TLC) for reaction monitoring.

For example, the crystalline form of N-(2-hydroxyethyl)nicotinamide, a related compound, shows characteristic XRD peaks at specific 2θ values, indicating purity and crystallinity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Synthesis of 6-trifluoromethyl nicotinic acid | Trifluoroacetic acid, vinyl ethyl ether, PCl5, ammonium acetate, sulfuric/formic acid | Efficient, environmentally friendly synthesis |

| Formation of 6-mercapto-nicotinamide | 6-thio-nicotinic acid, 4-fluoroaniline, EEDQ | Amide coupling step |

| Introduction of -SCF3 group | Trifluoromethylating agents, DCM, low temperature | S-alkylation to form 6-((trifluoromethyl)thio)nicotinamide |

| Purification and characterization | Column chromatography, recrystallization, NMR, XRD | High purity product |

Research Findings and Practical Considerations

- The multi-step synthesis allows for high regioselectivity in placing the trifluoromethylthio group at the 6-position.

- Use of mild reaction conditions preserves sensitive functional groups such as amides.

- The synthetic route from trifluoromethyl nicotinic acid precursors is scalable and cost-effective.

- Purification techniques ensure the isolation of crystalline, well-characterized final products suitable for further application in medicinal chemistry or materials science.

Chemical Reactions Analysis

Types of Reactions

6-((Trifluoromethyl)thio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nicotinamide group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of trifluoromethylsulfoxide or trifluoromethylsulfone derivatives.

Reduction: Formation of 6-((Trifluoromethyl)thio)nicotinamide amines.

Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

6-((Trifluoromethyl)thio)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of nicotinamide pathways is beneficial.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-((Trifluoromethyl)thio)nicotinamide involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The nicotinamide group can participate in redox reactions, influencing cellular processes such as energy metabolism and DNA repair.

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

- 6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8): Replaces the thioether (-S-) with a direct trifluoromethyl (-CF₃) group. This reduces lipophilicity (logP) compared to the thioether analog, impacting membrane permeability .

- Ethyl 6-(trifluoromethyl)nicotinate (CAS 597532-36-0): The ester group increases solubility in organic solvents but reduces hydrolytic stability relative to the amide .

Substituent Effects on the Phenyl Ring

- N-(3-Fluoro-4-(trifluoromethoxy)phenyl) analogs : Replacing -SCF₃ with -OCF₃ decreases lipophilicity, as evidenced by shorter HPLC retention times (e.g., tR = 5.9 min vs. 6.43 min for -SCF₃ derivatives) .

- Bromo/Chloro Derivatives : Bromine or chlorine at the 5-position (e.g., 5-bromo-6-chloro-N-(4-((trifluoromethyl)thio)phenyl)nicotinamide) increases molecular weight (m/z 464.1 vs. 466.1 for brominated analogs) and may alter reactivity in cross-coupling reactions .

Analytical and Physicochemical Properties

- Lipophilicity : The -SCF₃ group confers higher logP values compared to -CF₃ or -OCF₃ substituents, as demonstrated by longer HPLC retention times (e.g., 5.9 min vs. 5.53 min for -CF₃ analogs) .

- Stability : Amide derivatives (e.g., nicotinamides) exhibit superior hydrolytic stability compared to ester analogs, which are prone to enzymatic cleavage .

- Mass Spectrometry : Molecular ion peaks for -SCF₃ derivatives (m/z 464.1–468.3) are distinct from -OCF₃ (m/z 466.1) and -CF₃ (m/z 463.1) analogs, aiding in structural identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.